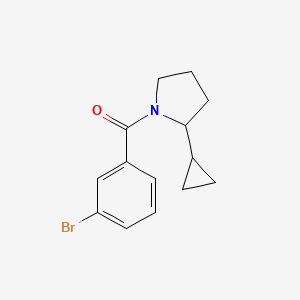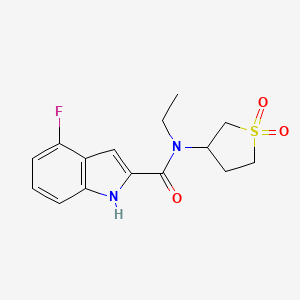
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is an organic compound that features a bromophenyl group attached to a cyclopropylpyrrolidinyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylpyrrolidine Formation: The cyclopropylpyrrolidine moiety can be synthesized via cyclization reactions involving appropriate precursors such as cyclopropylamines and pyrrolidine derivatives.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the cyclopropylpyrrolidine moiety using a suitable coupling agent like a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic receptors, while the cyclopropylpyrrolidine moiety may influence the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromophenyl)-(2-pyrrolidin-1-yl)methanone: Similar structure but lacks the cyclopropyl group.
(3-Chlorophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenyl)-(2-cyclopropylmorpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of pyrrolidine.
Uniqueness
(3-Bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone is unique due to the presence of both the bromophenyl and cyclopropylpyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(3-bromophenyl)-(2-cyclopropylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-4-1-3-11(9-12)14(17)16-8-2-5-13(16)10-6-7-10/h1,3-4,9-10,13H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAKPROWUFJDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)Br)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)
![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
